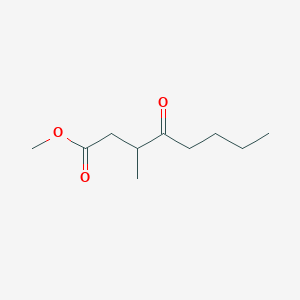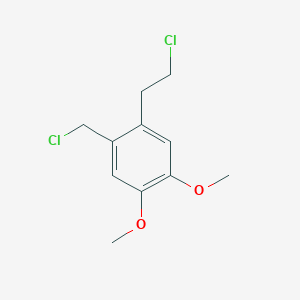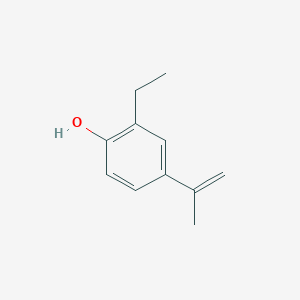
1-Ethyl-6-methoxyisoquinolin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6-methoxy-isoquinolin-7-ol is a heterocyclic aromatic organic compound belonging to the isoquinoline family. Isoquinolines are known for their structural complexity and presence in various natural alkaloids. This compound is characterized by an isoquinoline backbone with an ethyl group at the first position, a methoxy group at the sixth position, and a hydroxyl group at the seventh position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 1-ethyl-6-methoxy-isoquinolin-7-ol, can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline . Another method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves selective extraction from coal tar, exploiting the basicity differences between isoquinoline and quinoline. Fractional crystallization of the acid sulfate is used to isolate isoquinoline .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-6-methoxy-isoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: Isoquinolines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinolines to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions are common, especially at positions with higher electron density.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Various substituted isoquinolines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6-methoxy-isoquinolin-7-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-ethyl-6-methoxy-isoquinolin-7-ol involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For instance, it may inhibit certain kinases or interact with DNA, affecting gene expression .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A structural isomer with a nitrogen atom at a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline.
Uniqueness: 1-Ethyl-6-methoxy-isoquinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
1-ethyl-6-methoxyisoquinolin-7-ol |
InChI |
InChI=1S/C12H13NO2/c1-3-10-9-7-11(14)12(15-2)6-8(9)4-5-13-10/h4-7,14H,3H2,1-2H3 |
InChI-Schlüssel |
MXDVRBJRSWZKLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CC2=CC(=C(C=C21)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
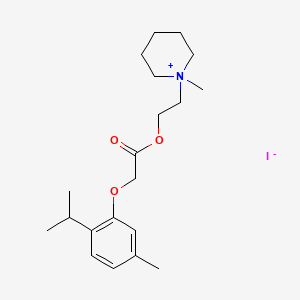
silane](/img/structure/B14690547.png)


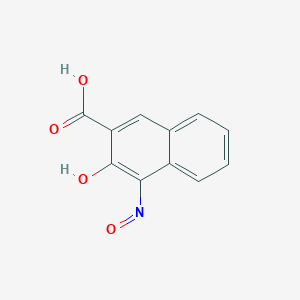
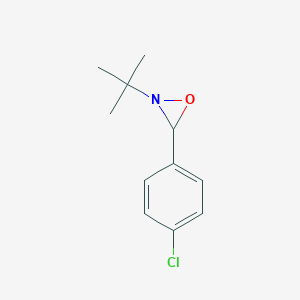
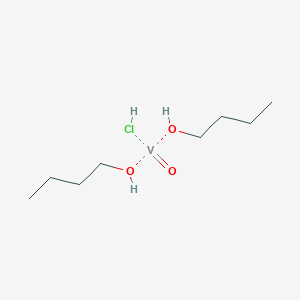
![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)

